molecular formula C6H4I2O B1583781 2,4-Diiodophenol CAS No. 2012-29-5

2,4-Diiodophenol

Cat. No.: B1583781
CAS No.: 2012-29-5
M. Wt: 345.9 g/mol
InChI Key: DAHRRUMUNVQEOB-UHFFFAOYSA-N
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Description

2,4-Diiodophenol is an organoiodide of phenol, characterized by the presence of two iodine atoms attached to the benzene ring at the 2 and 4 positions. Its molecular formula is C6H4I2O, and it has a molecular mass of 345.905 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diiodophenol can be synthesized through the iodination of phenol. The process involves the electrophilic halogenation of phenol with iodine. The reaction is typically carried out in an aqueous solution at a pH of 5, using an acetate buffer . Elemental iodine or iodide, mediated by peroxidases, is used as the iodinating agent. The reaction conditions favor the substitution of hydrogen atoms in the ortho and para positions of the phenol ring, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of iodine to phenol under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diiodophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of iodine atoms, forming less iodinated phenols.

    Substitution: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions to substitute the iodine atoms.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Monoiodophenols and phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4-Diiodophenol has several applications in scientific research, including:

Comparison with Similar Compounds

2,4-Diiodophenol can be compared with other diiodophenols and iodophenols, such as:

  • 2,3-Diiodophenol
  • 2,5-Diiodophenol
  • 2,6-Diiodophenol
  • 3,4-Diiodophenol
  • 3,5-Diiodophenol

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical propertiesFor instance, the 2,4-substitution pattern may result in different biological activities and interactions with molecular targets .

Properties

IUPAC Name

2,4-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHRRUMUNVQEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173937
Record name Phenol, 2,4-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2012-29-5
Record name 2,4-Diiodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2012-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,4-diiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diiodophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the reactivity of 2,4-Diiodophenol unique in palladium-catalyzed coupling reactions?

A1: [] this compound demonstrates remarkable regioselectivity in palladium-catalyzed coupling reactions. While it efficiently undergoes coupling with terminal alkynes and formylation at the 4-iodo position, it remains unreactive towards coupling with stananne reagents and alkenes. This selectivity is crucial for targeted synthesis and can be attributed to the electronic and steric influences of the adjacent hydroxyl group and the differing reactivity of the two iodine atoms. Notably, the choice of the oxygen protecting group on the phenol significantly influences the reaction outcome. This regioselectivity was exploited in the synthesis of the phytotoxic natural product, Eutypine, highlighting the compound's utility in natural product synthesis. []

Q2: How does the presence of this compound in a Salan ligand impact the polymerization of 1-hexene and propylene with Group 4 metals?

A2: [] Incorporating this compound into a Salan ligand and complexing it with Group 4 metals (Ti, Zr, Hf) leads to notable differences in the polymerization behavior of 1-hexene and propylene. The bulky iodine substituents on the phenolate rings contribute to the catalyst's stereoselectivity, influencing the isotacticity of the resulting polymers. Specifically, the titanium complex exhibited the highest isotacticity for poly(1-hexene), reaching 87% [mmmm], suggesting an enantiomorphic site control mechanism. This finding underscores the impact of ligand modification on catalyst performance in olefin polymerization.

Q3: Can this compound be synthesized through a Friedel-Crafts reaction, and what are the key findings?

A3: [] Interestingly, reacting ortho- or para-iodophenyl acetate with aluminum chloride doesn't yield the expected Friedel-Crafts acylation product. Instead, this compound is formed from the ortho isomer, and 3,5-diiodo-4-hydroxyacetophenone is formed from the para isomer. This unexpected outcome highlights the potential for unique reaction pathways and product formation when dealing with diiodophenol derivatives. These findings emphasize the importance of careful analysis and characterization in synthetic chemistry, especially when working with halogenated aromatic compounds.

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